

Application Note: Structural Elucidation of Bevantolol Hydrochloride Using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: *Bevantolol Hydrochloride*

Cat. No.: *B132975*

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Abstract

This application note provides a detailed protocol for the structural elucidation of **Bevantolol Hydrochloride**, a cardioselective beta-1 adrenergic receptor antagonist. By employing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the chemical structure and key fragmentation pathways can be thoroughly characterized. This document outlines the necessary experimental procedures, data interpretation, and presents the quantitative data in a clear, tabular format. Furthermore, it includes graphical representations of the experimental workflow and the signaling pathway of Bevantolol.

Introduction

Bevantolol is a beta-blocker used in the management of hypertension and angina pectoris.[1] Its therapeutic effect is primarily achieved through the selective blockade of beta-1 adrenergic receptors in cardiac tissue, leading to a reduction in heart rate and myocardial contractility.[2][3] Accurate structural confirmation and purity assessment are critical aspects of drug development and quality control. High-resolution analytical techniques such as NMR and mass spectrometry are indispensable tools for the unambiguous structural elucidation of pharmaceutical compounds like **Bevantolol Hydrochloride**.[4]

This note details the application of ^1H and ^{13}C NMR for mapping the proton and carbon framework of the molecule and the use of Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight and study its fragmentation patterns.

Predicted NMR Spectroscopic Data

While experimental spectral data for **Bevantolol Hydrochloride** is not readily available in the public domain, the following ^1H and ^{13}C NMR data are predicted based on the analysis of structurally similar beta-blockers and cheminformatics software. These tables provide an expected range for chemical shifts, which are crucial for the verification of the molecule's structure.

Table 1: Predicted ^1H NMR Chemical Shifts and Coupling Constants for **Bevantolol Hydrochloride**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic-H	6.7 - 7.2	m	-
-OCH ₂ - (aliphatic)	4.0 - 4.2	m	-
-CH(OH)-	4.3 - 4.5	m	-
-CH ₂ -N-	3.0 - 3.3	m	-
-CH ₂ - (ethyl)	2.8 - 3.0	t	~7
-CH ₃ (tolyl)	2.3	s	-
-OCH ₃	3.8	s	-
-NH ₂ ⁺ -	8.5 - 9.5	br s	-
-OH	5.0 - 6.0	d	~5

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Bevantolol Hydrochloride**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Aromatic C-O	155 - 160
Aromatic C	110 - 140
-OCH ₂ - (aliphatic)	68 - 72
-CH(OH)-	65 - 70
-CH ₂ -N-	48 - 52
-CH ₂ - (ethyl)	30 - 35
-CH ₃ (tolyl)	20 - 25
-OCH ₃	55 - 60

Mass Spectrometry Data

Electrospray ionization mass spectrometry provides crucial information about the molecular weight and fragmentation of Bevantolol. The protonated molecule $[M+H]^+$ is observed, and subsequent fragmentation (MS/MS) helps to confirm the connectivity of the structure.

Table 3: ESI-MS Fragmentation Data for **Bevantolol Hydrochloride**

Ion	m/z (Da)	Description
[M+H] ⁺	346.2	Protonated parent molecule
Fragment 1	180.1	Putative fragment corresponding to the 3,4-dimethoxyphenethylamine moiety
Fragment 2	165.1	Key fragment resulting from cleavage of the propanolamine linker
Fragment 3	152.1	Putative fragment from further fragmentation
Fragment 4	107.1	Putative fragment corresponding to the m-cresol moiety

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of **Bevantolol Hydrochloride**.

Materials:

- **Bevantolol Hydrochloride** sample
- Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.05% tetramethylsilane (TMS)
- 5 mm NMR tubes
- NMR Spectrometer (400 MHz or higher recommended)

Procedure:

- **Sample Preparation:** Accurately weigh 5-10 mg of **Bevantolol Hydrochloride** and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
- **Transfer to NMR Tube:** Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:**
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of DMSO-d₆.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ¹H and ¹³C frequencies.
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
 - Process the spectrum with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate all signals and determine the multiplicity and coupling constants of the peaks.
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
 - Process the spectrum similarly to the ¹H spectrum.
 - Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecular ion and to characterize the fragmentation pattern of **Bevantolol Hydrochloride**.

Materials:

- **Bevantolol Hydrochloride** sample
- HPLC-grade methanol
- HPLC-grade water
- Formic acid (for mobile phase acidification)
- Liquid chromatograph coupled to a mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap)

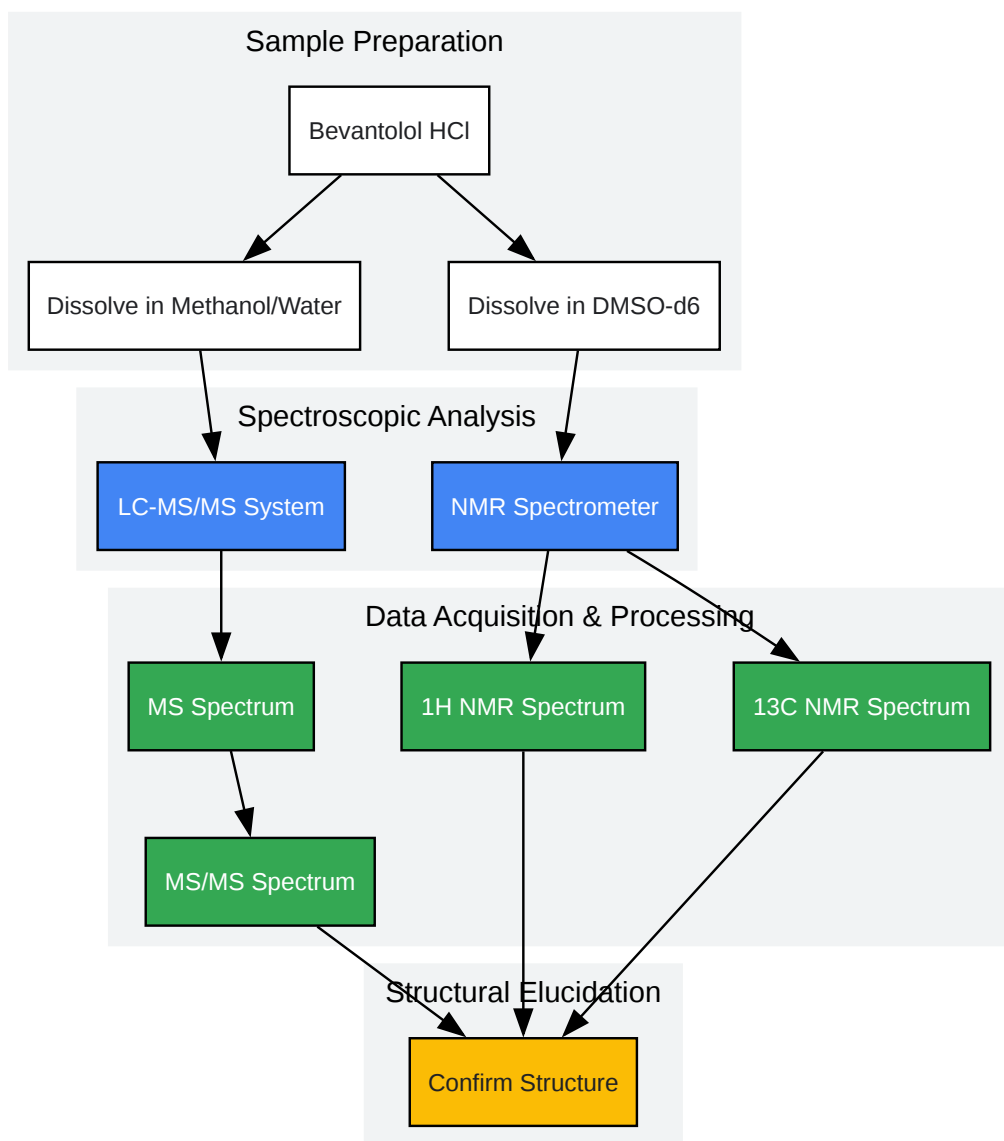
Procedure:

- Sample Preparation: Prepare a 1 mg/mL stock solution of **Bevantolol Hydrochloride** in methanol. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
- LC-MS System Setup:
 - Equilibrate the LC-MS system with the chosen mobile phase (e.g., a gradient of water and methanol with 0.1% formic acid).
 - Set the ESI source parameters: electrospray voltage (typically 3-5 kV), nebulizer gas flow, drying gas flow, and temperature according to the instrument manufacturer's recommendations.
 - Calibrate the mass spectrometer using a suitable calibration standard.
- MS Acquisition:
 - Inject the sample solution into the LC-MS system.

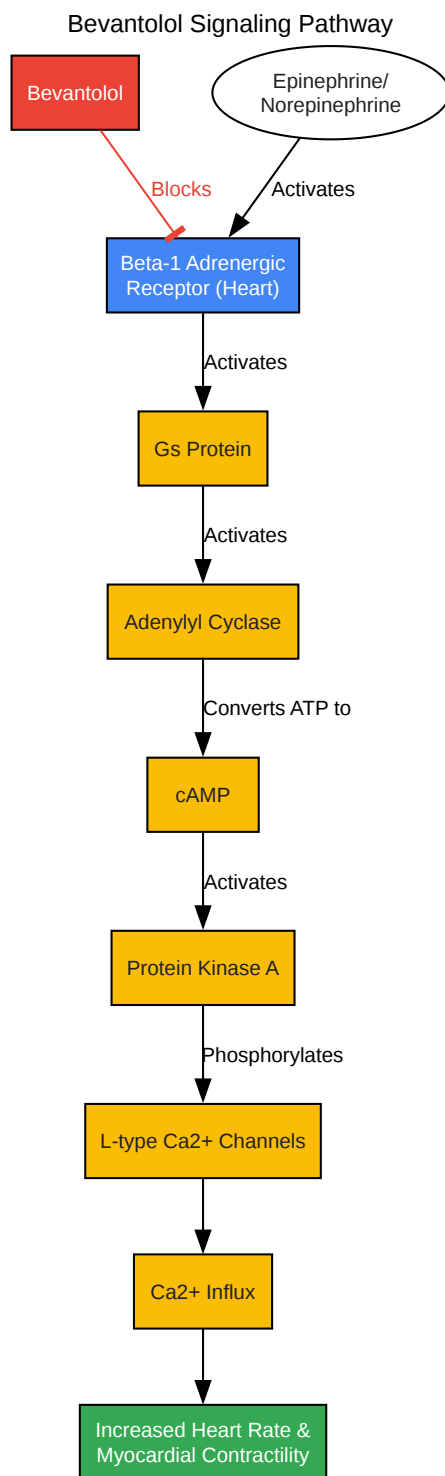
- Acquire mass spectra in positive ion mode over a mass range of m/z 100-1000.
- MS/MS Fragmentation Analysis:
 - Perform a product ion scan on the protonated molecular ion ($[M+H]^+$, m/z 346.2).
 - Select the precursor ion with an appropriate isolation window and apply collision-induced dissociation (CID) energy to induce fragmentation.
 - Acquire the MS/MS spectrum to identify the characteristic fragment ions. The primary fragmentation observed for bevantolol is the transition from m/z 346.1 to 165.1.[\[5\]](#)[\[6\]](#)

Visualizations

Experimental Workflow for Bevantolol Hydrochloride Analysis

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Caption: Workflow for NMR and MS analysis.



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Caption: Bevantolol's mechanism of action.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural elucidation of **Bevantolol Hydrochloride**. The detailed protocols and expected data presented in this application note serve as a valuable resource for researchers and scientists in the pharmaceutical industry, ensuring accurate and reliable characterization of this important cardiovascular drug.

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